An In-depth Technical Guide to the Chemical Properties of (S)-1-Bromo-2-methylbutane
An In-depth Technical Guide to the Chemical Properties of (S)-1-Bromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Bromo-2-methylbutane is a chiral alkyl halide of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where stereochemistry is crucial. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and representative reactions, and an exploration of its reactivity.
Core Chemical and Physical Properties
(S)-1-Bromo-2-methylbutane is a colorless liquid with a characteristic odor. Its chirality, stemming from the stereocenter at the second carbon, makes it a valuable building block for introducing asymmetry in synthetic routes. Below is a summary of its key physical and chemical properties.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁Br | [1] |
| Molecular Weight | 151.04 g/mol | [1] |
| CAS Number | 534-00-9 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 121-122 °C (lit.) | [3][4][5][6] |
| Density | 1.223 g/mL at 25 °C (lit.) | [3][4][5][6] |
| Refractive Index (n²⁰/D) | 1.445 (lit.) | [3][4][5][6] |
| Optical Activity ([α]²¹/D) | +4.5° (c=5 in chloroform) | [3][5] |
| Flash Point | 22 °C (72 °F) | [3][4] |
| Water Solubility | Insoluble | [3][6] |
| Sensitivity | Light Sensitive | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-1-Bromo-2-methylbutane.
| Spectroscopy | Key Features |
| ¹H NMR | The proton NMR spectrum provides detailed information about the structure. Key signals include a triplet for the terminal methyl group, a doublet for the methyl group at the chiral center, and complex multiplets for the methylene and methine protons. The diastereotopic protons of the CH₂Br group often appear as distinct signals. |
| ¹³C NMR | The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. |
| Infrared (IR) | The IR spectrum exhibits characteristic C-H stretching and bending vibrations for the alkyl group. A key absorption is the C-Br stretching vibration, which typically appears in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks. |
Synthesis of (S)-1-Bromo-2-methylbutane
The most common and stereospecific method for the synthesis of (S)-1-Bromo-2-methylbutane is from the corresponding chiral alcohol, (S)-2-methyl-1-butanol, using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism, which leads to the conversion of the primary alcohol to a primary alkyl bromide while preserving the stereochemistry at the C2 chiral center.
Experimental Protocol: Synthesis from (S)-2-methyl-1-butanol
Materials:
-
(S)-2-methyl-1-butanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube, place (S)-2-methyl-1-butanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.34 eq) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Slowly and carefully pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 121-122 °C.
Chemical Reactivity and Applications
(S)-1-Bromo-2-methylbutane is a versatile reagent in organic synthesis, primarily utilized for its ability to participate in nucleophilic substitution reactions and for the formation of organometallic reagents.
Nucleophilic Substitution (SN2) Reactions
As a primary alkyl halide, (S)-1-Bromo-2-methylbutane readily undergoes SN2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[7] It is important to note that while the reaction occurs with inversion of configuration at the carbon bearing the bromine, the stereocenter at C2 remains unaffected in this specific molecule.[7]
A common example is the Finkelstein reaction, where (S)-1-Bromo-2-methylbutane is treated with sodium iodide in acetone to yield (S)-1-iodo-2-methylbutane.
Experimental Protocol: SN2 Reaction with Sodium Iodide
Materials:
-
(S)-1-Bromo-2-methylbutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (1.2 eq) in anhydrous acetone.
-
Add (S)-1-Bromo-2-methylbutane (1.0 eq) to the solution.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The crude product can be further purified by distillation if necessary.
Grignard Reagent Formation
(S)-1-Bromo-2-methylbutane can be used to prepare the corresponding Grignard reagent, (S)-2-methylbutylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic compound is a potent nucleophile and is widely used in the formation of new carbon-carbon bonds.[8]
Safety and Handling
(S)-1-Bromo-2-methylbutane is a flammable liquid and should be handled with appropriate safety precautions.[9][10] It is also a skin and eye irritant and may cause respiratory irritation.[10]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.[9]
-
Ground all equipment to prevent static discharge.[9]
-
Store in a tightly closed container in a cool, dry place.[10]
In Case of Exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Seek medical attention if irritation persists.
Conclusion
(S)-1-Bromo-2-methylbutane is a valuable chiral building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity in SN2 and organometallic reactions, make it an important tool for the stereocontrolled synthesis of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. How To [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. ursinus.edu [ursinus.edu]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
